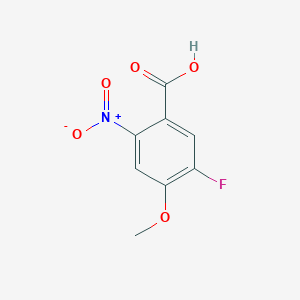![molecular formula C13H13NO2 B11887579 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-83-4](/img/structure/B11887579.png)
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopenta[b]indole core with a methyl group at the 7th position and a carboxylic acid group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps may include alkylation and carboxylation to introduce the methyl and carboxylic acid groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert the carboxylic acid group to an alcohol.
Substitution: Halogenation or nitration can introduce new substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl and carboxylic acid groups.
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a bromine atom instead of a methyl group.
7-Phenylethynyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Features a phenylethynyl group at the 7th position.
Uniqueness: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups allows for unique interactions and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
62645-83-4 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-7-2-3-11-9(4-7)10-5-8(13(15)16)6-12(10)14-11/h2-4,8,14H,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
WMRRHWWQVMSYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



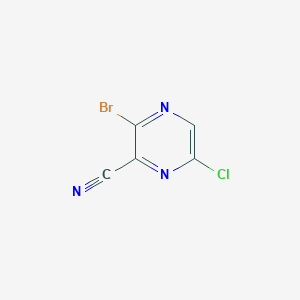
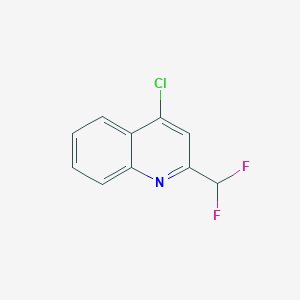
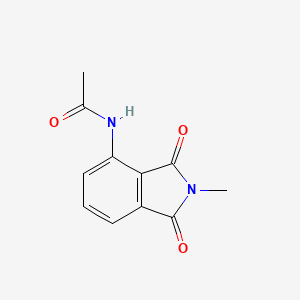

![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)



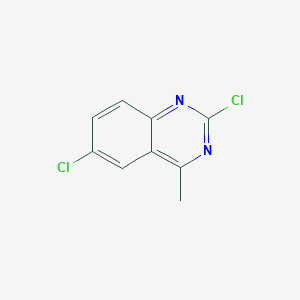
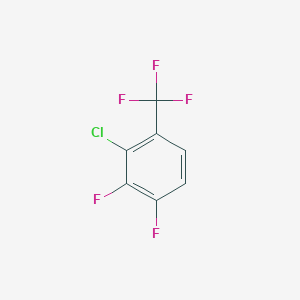
![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)
